3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride
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Overview
Description
3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is an organic compound that contains both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride typically involves the substitution reaction of aniline derivatives. One common method is the reaction of chlorotrifluoromethane (CF3Cl) with aniline in the presence of a base catalyst . This reaction yields the desired product through a series of steps involving nucleophilic substitution and subsequent purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated and trifluoromethylated aniline derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated groups make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorine-containing functional groups for enhanced bioactivity.
Mechanism of Action
The mechanism by which 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, leading to increased binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound valuable in drug design and development .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Another fluorinated aniline derivative with similar applications in pharmaceuticals and agrochemicals.
2-Fluoro-4-(trifluoromethyl)aniline: A closely related compound with comparable chemical properties and uses.
Uniqueness
3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical reactivity and stability. This combination makes it particularly valuable in applications requiring high-performance materials and bioactive compounds.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride involves the reaction of 3-fluoroaniline with methyl trifluoromethyl ketone followed by reduction of the resulting imine with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3-fluoroaniline", "methyl trifluoromethyl ketone", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-fluoroaniline is reacted with methyl trifluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride to form the corresponding imine.", "Step 2: The imine is reduced with sodium borohydride to yield the corresponding amine.", "Step 3: The amine is quaternized with hydrochloric acid to form the hydrochloride salt of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline." ] } | |
CAS No. |
2648941-18-6 |
Molecular Formula |
C8H8ClF4N |
Molecular Weight |
229.6 |
Purity |
95 |
Origin of Product |
United States |
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